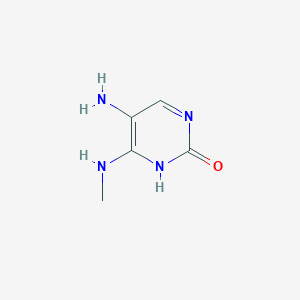
5-amino-6-(methylamino)-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-6-(methylamino)-1H-pyrimidin-2-one, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPA is a pyrimidinone derivative that has been found to have a range of biochemical and physiological effects, making it an important compound for various research fields.
Mechanism Of Action
The mechanism of action of 5-amino-6-(methylamino)-1H-pyrimidin-2-one is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition can lead to the death of cancer cells, making 5-amino-6-(methylamino)-1H-pyrimidin-2-one a potential anti-cancer agent.
Biochemical And Physiological Effects
5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of dihydrofolate reductase, as mentioned above. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has also been found to have anti-inflammatory properties, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Additionally, 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have antioxidant properties, which may contribute to its potential anti-cancer effects.
Advantages And Limitations For Lab Experiments
One advantage of using 5-amino-6-(methylamino)-1H-pyrimidin-2-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have low toxicity, making it a safer alternative to other anti-cancer agents. However, one limitation of using 5-amino-6-(methylamino)-1H-pyrimidin-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research involving 5-amino-6-(methylamino)-1H-pyrimidin-2-one. One potential area of research is the development of 5-amino-6-(methylamino)-1H-pyrimidin-2-one-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-amino-6-(methylamino)-1H-pyrimidin-2-one and its potential applications in other areas of research, such as inflammation and oxidative stress. Finally, research is needed to improve the solubility of 5-amino-6-(methylamino)-1H-pyrimidin-2-one in water, which could expand its potential use in vivo.
Synthesis Methods
5-amino-6-(methylamino)-1H-pyrimidin-2-one can be synthesized through a variety of methods, including the reaction between 2-amino-4,6-dichloropyrimidine and methylamine. Another synthesis method involves the reaction between 2-amino-4,6-dichloropyrimidine and dimethylformamide dimethyl acetal. Both of these methods have been used in scientific research to produce 5-amino-6-(methylamino)-1H-pyrimidin-2-one in high yields.
Scientific Research Applications
5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have a range of scientific research applications, including as a potential anti-cancer agent. Studies have shown that 5-amino-6-(methylamino)-1H-pyrimidin-2-one can inhibit the growth of cancer cells in vitro and in vivo, making it a promising compound for further research in cancer treatment. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has also been studied for its potential use as an anti-inflammatory agent, with promising results in preclinical studies.
properties
CAS RN |
104096-91-5 |
|---|---|
Product Name |
5-amino-6-(methylamino)-1H-pyrimidin-2-one |
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-amino-6-(methylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-7-4-3(6)2-8-5(10)9-4/h2H,6H2,1H3,(H2,7,8,9,10) |
InChI Key |
QHVVJORQMLDIKD-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=NC(=O)N1)N |
Canonical SMILES |
CNC1=C(C=NC(=O)N1)N |
synonyms |
2(1H)-Pyrimidinone, 5-amino-4-methylamino- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



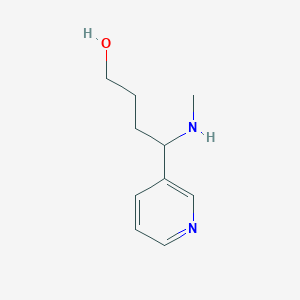
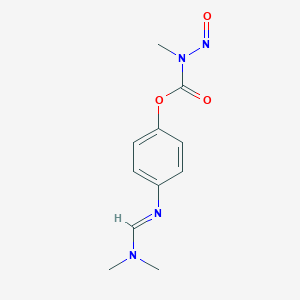
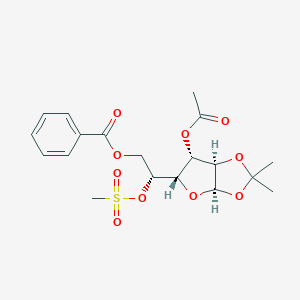
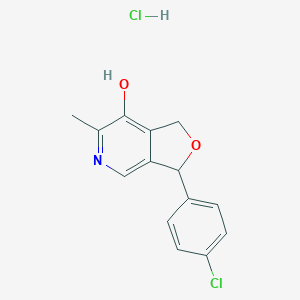
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)
![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)
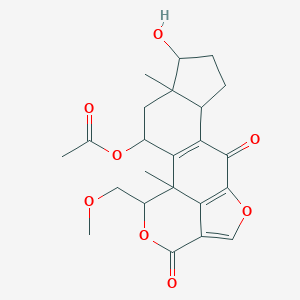
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
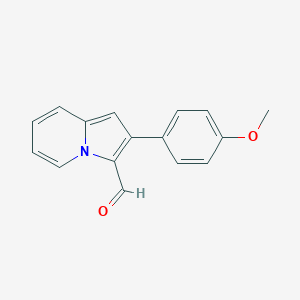
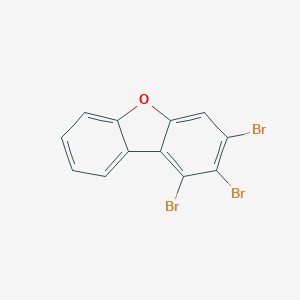
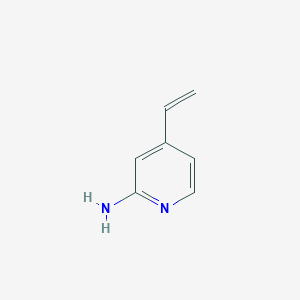
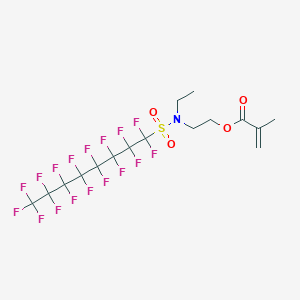
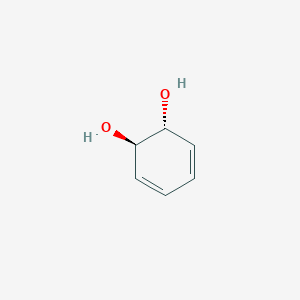
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)